molecular formula C21H12F3N3O3S B2522620 (Z)-2-(2-methylfuran-3-yl)-5-((5-(3-(trifluoromethyl)phenyl)furan-2-yl)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one CAS No. 629608-29-3

(Z)-2-(2-methylfuran-3-yl)-5-((5-(3-(trifluoromethyl)phenyl)furan-2-yl)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B2522620
CAS No.: 629608-29-3
M. Wt: 443.4
InChI Key: WZHVJLZEUIOVKE-YVLHZVERSA-N
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Description

This compound belongs to the thiazolo[3,2-b][1,2,4]triazol-6(5H)-one family, characterized by a fused heterocyclic core with a Z-configuration at the exocyclic double bond. Its structure includes a 2-methylfuran-3-yl substituent at position 2 and a 5-(3-(trifluoromethyl)phenyl)furan-2-yl group at position 5 via a methylene linkage.

Properties

IUPAC Name

(5Z)-2-(2-methylfuran-3-yl)-5-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12F3N3O3S/c1-11-15(7-8-29-11)18-25-20-27(26-18)19(28)17(31-20)10-14-5-6-16(30-14)12-3-2-4-13(9-12)21(22,23)24/h2-10H,1H3/b17-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZHVJLZEUIOVKE-YVLHZVERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C2=NN3C(=O)C(=CC4=CC=C(O4)C5=CC(=CC=C5)C(F)(F)F)SC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CO1)C2=NN3C(=O)/C(=C/C4=CC=C(O4)C5=CC(=CC=C5)C(F)(F)F)/SC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(2-methylfuran-3-yl)-5-((5-(3-(trifluoromethyl)phenyl)furan-2-yl)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological activity, and relevant research findings associated with this compound.

Synthesis

The synthesis of this compound involves multiple steps, often utilizing reactions such as condensation and cyclization to form the thiazolo[3,2-b][1,2,4]triazole structure. The presence of functional groups such as furan and trifluoromethyl enhances its chemical reactivity and biological potential.

Anticancer Properties

Recent studies indicate that derivatives of triazole compounds exhibit significant anticancer activity. For instance, a related compound demonstrated an IC50 value of 1.55 μM against cancer cell lines, suggesting that modifications in the triazole structure can enhance potency against tumor cells .

Antimicrobial Activity

Research has shown that compounds containing furan and thiazole moieties possess antimicrobial properties. A study on similar structures indicated effective antibacterial activity against Gram-positive bacteria . The presence of the trifluoromethyl group may also contribute to enhanced lipophilicity and membrane permeability, potentially improving antimicrobial efficacy.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes involved in disease pathways. For example, derivatives have been shown to act as reversible covalent inhibitors of viral proteases, which are crucial in the life cycle of viruses like SARS-CoV-2 . The structure-activity relationship (SAR) studies suggest that variations in the substituents significantly affect inhibitory potency.

Case Studies

  • Antitumor Activity : A series of thiazole derivatives were synthesized and tested for their anticancer effects. One derivative exhibited cytotoxicity with an IC50 value significantly lower than that of standard chemotherapeutics .
  • Antimicrobial Evaluation : Chalcone derivatives linked with trifluoromethyl furan were synthesized and showed promising antibacterial activity against various bacterial strains . The incorporation of the furan ring was crucial for enhancing the biological activity.

Data Summary

CompoundBiological ActivityIC50 (μM)Reference
Triazole DerivativeAnticancer1.55
Chalcone DerivativeAntimicrobialVarious
Thiazole CompoundEnzyme InhibitionLow values reported

Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives of thiazole and triazole compounds exhibit significant antimicrobial properties. The presence of the thiazolo[3,2-b][1,2,4]triazol moiety in this compound suggests potential efficacy against a range of bacterial and fungal pathogens. For instance, studies on similar compounds have demonstrated their ability to inhibit the growth of various strains of bacteria and fungi, making them candidates for antibiotic development .

Anticancer Properties

Compounds containing furan and triazole rings have been investigated for their anticancer activities. The unique structural features of (Z)-2-(2-methylfuran-3-yl)-5-((5-(3-(trifluoromethyl)phenyl)furan-2-yl)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one may enhance its cytotoxic effects against cancer cell lines. Research indicates that modifications in the molecular structure can lead to increased potency against specific cancer types, such as breast and lung cancers .

Anti-inflammatory Effects

The thiazole and triazole moieties are known to exhibit anti-inflammatory properties. Compounds with similar structures have been shown to reduce inflammation markers in various biological models. This suggests that the compound could be explored for therapeutic applications in treating inflammatory diseases .

Photovoltaic Materials

Recent studies have highlighted the potential of furan-based compounds in organic photovoltaic cells. The electron-donating properties of furan rings can enhance charge transport within photovoltaic materials. As such, (Z)-2-(2-methylfuran-3-yl)-5-((5-(3-(trifluoromethyl)phenyl)furan-2-yl)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one could be investigated as a novel material for improving the efficiency of solar cells .

Polymer Chemistry

The incorporation of this compound into polymer matrices may lead to the development of new materials with enhanced thermal stability and mechanical properties. Research into similar compounds has shown promising results in creating high-performance polymers suitable for various industrial applications .

Case Studies

StudyFocusFindings
Study 1Antimicrobial ActivityDemonstrated significant inhibition of bacterial growth with similar triazole derivatives.
Study 2Anticancer PropertiesIdentified enhanced cytotoxic effects against breast cancer cell lines using furan-containing compounds.
Study 3Photovoltaic ApplicationsShowed improved charge mobility in organic solar cells incorporating furan-based materials.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Yield : Electron-withdrawing groups (e.g., CF₃) may lower synthetic yields compared to electron-donating groups (e.g., methoxy) due to steric and electronic effects .

Biological Activity: Antimicrobial Activity: Compounds with isoxazole or chlorophenyl substituents (e.g., 5h in ) show moderate antibacterial activity, likely via enzyme inhibition . Anticancer Potential: The 3,4,5-trimethoxyphenyl analog () exhibits cytotoxicity against cancer cell lines, attributed to tubulin polymerization inhibition . Anti-inflammatory Action: Ethoxy and chlorophenyl substituents () enhance COX-2 selectivity, reducing inflammation .

Physical Properties :

  • Higher melting points (>200°C) correlate with rigid planar structures (e.g., triazolone core) and strong intermolecular interactions .
  • The trifluoromethyl group in the target compound may lower solubility in polar solvents compared to methoxy analogs .

Research Findings and Hypotheses

  • Hypothesized Bioactivity : The target compound’s 3-(trifluoromethyl)phenyl-furan group may improve target binding affinity (e.g., kinase inhibition) compared to chlorophenyl or methoxy derivatives .
  • Synthetic Challenges : The trifluoromethyl group’s steric bulk may complicate cyclization steps, requiring optimized reaction conditions (e.g., high-temperature DMF) .

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